8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the class of triazaspiro compounds. These compounds are known for their unique structural features and potential biological activities.
Mechanism of Action
- These targets are promising candidates for therapeutic intervention in necroptosis-related diseases .
- The compound likely interacts with these kinases, inhibiting their activity and preventing necroptosis .
- The necroptosis pathway intersects with pathways related to cardiovascular, inflammatory, and neurodegenerative diseases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Preparation Methods
The synthesis of 8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This involves the reaction of appropriate amines with cyclic ketones under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of the benzoyl group: The spirocyclic intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group.
Final cyclization: The final step involves cyclization under controlled conditions to form the desired triazaspiro compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4
Medicinal Chemistry: The compound has shown promise as a selective agonist for delta opioid receptors, which are targets for pain management and treatment of mood disorders.
Biological Research: It has been used in studies investigating the role of delta opioid receptors in various physiological processes, including pain perception and immune response.
Industrial Applications: The compound’s unique structural features make it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds in the triazaspiro family:
1-benzyl-8-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-3-(3-pyridin-3-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound also targets delta opioid receptors but has different substituents that may affect its binding affinity and selectivity.
methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate:
The uniqueness of this compound lies in its specific structural features and its selective agonist activity at delta opioid receptors, making it a valuable compound for further research and development .
Properties
IUPAC Name |
8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-5-3-4-6-12(11)23-2/h3-6H,7-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBKIEZVFSCBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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